molecular formula C9H17NO3 B2488121 tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate CAS No. 135614-99-2

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate

Cat. No.: B2488121
CAS No.: 135614-99-2
M. Wt: 187.239
InChI Key: AVKOEXHSNVCYRF-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxirane (epoxide) ring attached to a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with an epoxide-containing reagent. One common method is the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides and carbamates. It can also be used as a probe to investigate the activity of specific enzymes .

Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate involves the interaction of the epoxide ring with nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate is unique due to the presence of both a methyl group and an oxirane ring attached to the carbamate functional group. This combination of functional groups imparts specific reactivity and properties to the compound, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10(4)5-7-6-12-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOEXHSNVCYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135614-99-2
Record name tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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